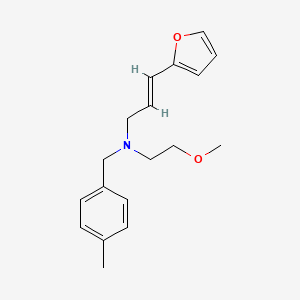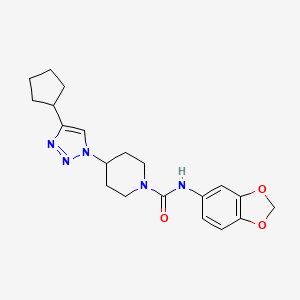
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine, also known as FMMP, is a chemical compound that belongs to the class of phenethylamines. It has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system.
作用機序
The exact mechanism of action of (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine is not fully understood. However, it has been proposed that its activity at the serotonin and dopamine transporters may result in the modulation of the levels of these neurotransmitters in the brain. This may lead to changes in mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine's activity at the sigma-1 receptor may also contribute to its effects on neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its effects on mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. Additionally, (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has several advantages for lab experiments. It has been found to be stable under a range of conditions and can be easily synthesized in high yields. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine is also relatively easy to administer to animals and has been shown to have low toxicity. However, there are also some limitations to using (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine in lab experiments. Its mechanism of action is not fully understood, and its effects on different neurotransmitter systems may be complex and difficult to interpret. Additionally, (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has not been extensively studied in humans, so its effects on the human brain are not well understood.
将来の方向性
For research include investigating its potential as a therapeutic agent and developing new synthesis methods.
合成法
The synthesis of (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine involves the reaction of 4-methylbenzylamine with 2-furylacrylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in the literature (1) and has been found to be efficient in producing (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine in high yields.
科学的研究の応用
(2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has been studied for its potential applications in the field of scientific research, particularly in the study of the central nervous system. It has been found to have affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood, cognition, and behavior. (2E)-3-(2-furyl)-N-(2-methoxyethyl)-N-(4-methylbenzyl)prop-2-en-1-amine has also been shown to have activity at the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and neuronal excitability.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-16-7-9-17(10-8-16)15-19(12-14-20-2)11-3-5-18-6-4-13-21-18/h3-10,13H,11-12,14-15H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQCDSPQRHLLEI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(CCOC)C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5903816.png)


![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(1-methyl-2-pyrazin-2-ylethyl)benzamide](/img/structure/B5903833.png)
![2-methyl-N-[4-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B5903848.png)
![N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide](/img/structure/B5903853.png)